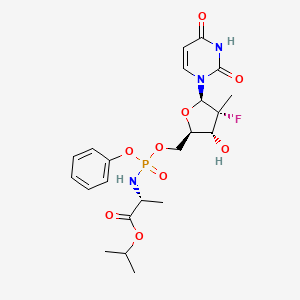

D-Alanine Sofosbuvir

Beschreibung

D-Alanine Sofosbuvir is a structural analogue and impurity of Sofosbuvir, a nucleotide analogue inhibitor approved for hepatitis C virus (HCV) treatment. As a critical quality control marker, D-Alanine Sofosbuvir is monitored during Sofosbuvir production to ensure drug safety and efficacy . Unlike therapeutically active derivatives, its significance lies in regulatory compliance rather than direct antiviral activity.

Eigenschaften

CAS-Nummer |

1496552-16-9; 1496552-28-3 |

|---|---|

Molekularformel |

C22H29FN3O9P |

Molekulargewicht |

529.458 |

IUPAC-Name |

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36?/m1/s1 |

InChI-Schlüssel |

TTZHDVOVKQGIBA-SGUBORNDSA-N |

SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine Sofosbuvir involves several steps, including the preparation of the nucleoside core and the attachment of the D-Alanine moiety. The nucleoside core of Sofosbuvir is synthesized through a series of reactions, including fluorination, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The D-Alanine moiety is then attached to the nucleoside core through peptide coupling reactions, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: Industrial production of D-Alanine Sofosbuvir involves optimizing the synthetic route for large-scale production. This includes using safer and more efficient reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product. One improved method involves reacting (2’R)-2’-deoxy-2’-fluoro-2’-methyluridine with other raw materials in an organic solvent in the presence of a Lewis acid and an alkali .

Analyse Chemischer Reaktionen

Types of Reactions: D-Alanine Sofosbuvir undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid moiety.

Reduction: Reduction reactions can occur at the nucleotide core, affecting the fluorine and methyl groups.

Substitution: Nucleophilic substitution reactions can occur at the phosphoramidate group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) and sodium methoxide (NaOMe).

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of D-Alanine Sofosbuvir, which can be further analyzed for their pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: D-Alanine Sofosbuvir is used in synthetic chemistry to study the effects of amino acid modifications on nucleotide analogs. It serves as a model compound for developing new antiviral agents with improved efficacy and stability.

Biology: In biological research, D-Alanine Sofosbuvir is used to study the mechanisms of antiviral action and resistance. It helps in understanding how modifications to the nucleotide analog affect its interaction with viral enzymes and replication processes.

Medicine: In medical research, D-Alanine Sofosbuvir is investigated for its potential to treat various viral infections, particularly hepatitis C. Clinical studies focus on its efficacy, safety, and pharmacokinetics in different patient populations.

Industry: In the pharmaceutical industry, D-Alanine Sofosbuvir is used to develop new formulations and delivery methods for antiviral medications. It is also studied for its potential use in combination therapies with other antiviral agents.

Wirkmechanismus

D-Alanine Sofosbuvir exerts its antiviral effects by inhibiting the HCV NS5B RNA-dependent RNA polymerase . The compound is metabolized intracellularly to form the active uridine analog triphosphate, which incorporates into the viral RNA and acts as a chain terminator, preventing further viral replication . The D-Alanine moiety enhances the stability and bioavailability of the compound, allowing for more effective inhibition of the viral polymerase.

Vergleich Mit ähnlichen Verbindungen

Sofosbuvir Derivatives: Solubility and Permeability

Sofosbuvir derivatives, such as compounds 3 and 4 (modified for enhanced pharmacokinetics), exhibit superior solubility and permeability compared to Sofosbuvir:

| Compound | Water Solubility (log(mol/L)) | Caco2 Permeability (%) |

|---|---|---|

| Sofosbuvir | -2.271 | 28.7 |

| Compound 3 | -2.524 | 49.9 |

| Compound 4 | -2.84 | 58.2 |

Compound 4 demonstrates the highest solubility and permeability, suggesting improved oral bioavailability, a key factor in drug design .

Comparison with Broad-Spectrum Antivirals

Sofosbuvir has been repurposed against Zika virus (ZIKV) and SARS-CoV-2. Key findings include:

- Selectivity Index (SI): Sofosbuvir’s SI against ZIKV (184–1191) was 30× higher than ribavirin (SI = 6.2–38.7), indicating superior safety .

- Binding Affinity: Sofosbuvir showed stronger binding to SARS-CoV-2 RNA polymerase (-7.46 kcal/mol) compared to hydroxychloroquine (-6.13 kcal/mol) in silico studies .

Polymorphic Forms and Solubility

Sofosbuvir exists in polymorphic forms (A and B), with Form B exhibiting higher solubility:

| Polymorph | Solubility (mg/g) |

|---|---|

| Form A | 0.025 |

| Form B | 0.032 |

This difference underscores the importance of crystallization processes in optimizing drug delivery .

Impurities and Structural Analogues

D-Alanine Sofosbuvir belongs to a class of Sofosbuvir impurities, including:

- Sofosbuvir (R)-Phosphate

- Sofosbuvir D-Alaninate R/S Isomer

These impurities are structurally distinct due to modifications in the alanine moiety or phosphate group, impacting their stability and necessitating rigorous analytical monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.